2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group, a fluorophenoxyethyl group, and a sulfanyl group attached to the tetrazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the fluorophenoxyethyl intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form 2-(2-fluorophenoxy)ethyl bromide.
Sulfanyl group introduction: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group, resulting in 2-(2-fluorophenoxy)ethyl sulfide.
Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring, yielding this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. The fluorophenoxyethyl and sulfanyl groups contribute to the compound’s binding affinity and selectivity for its targets, which may include enzymes, receptors, and other proteins involved in disease pathways .
Comparison with Similar Compounds
2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER can be compared with other similar compounds, such as:
5-phenyl-1H-tetrazole: Lacks the fluorophenoxyethyl and sulfanyl groups, resulting in different chemical and biological properties.
5-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1-phenyl-1H-tetrazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
5-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1-methyl-1H-tetrazole: Contains a methyl group instead of a phenyl group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C15H13FN4OS |
---|---|
Molecular Weight |
316.4g/mol |
IUPAC Name |
5-[2-(2-fluorophenoxy)ethylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C15H13FN4OS/c16-13-8-4-5-9-14(13)21-10-11-22-15-17-18-19-20(15)12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI Key |
SPMLEQUEEPDDPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.